

Crosslinking intracellular proteins using membrane-permeable Dimethyl adipimidate dihydrochloride.

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Compound of Interest

Compound Name: *Dimethyl adipimidate dihydrochloride*

Cat. No.: *B7814853*

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Application Notes: Crosslinking Intracellular Proteins with Dimethyl Adipimidate (DMA)

Introduction

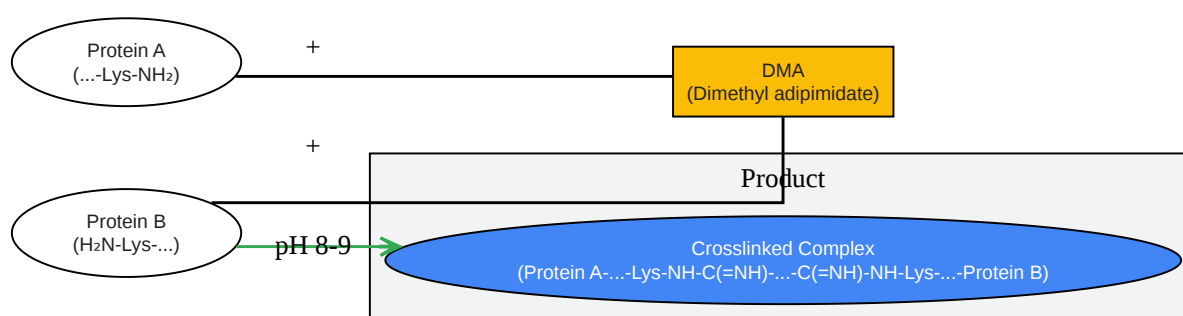
Dimethyl adipimidate dihydrochloride (DMA) is a homobifunctional, membrane-permeable crosslinking agent widely used to study protein-protein interactions within a cellular context.^[1] Its primary application is to covalently stabilize both transient and stable protein complexes in vivo, allowing for their subsequent isolation and identification.^[2] Chemical crosslinking with reagents like DMA offers a direct method for capturing a snapshot of protein interactions as they occur within the cell.^[2] The imidoester functional groups at both ends of DMA react specifically with primary amines (such as the ϵ -amino group of lysine residues and the N-terminus of polypeptides) to form stable amidine bonds.^{[1][3]} A key advantage of DMA is that this reaction preserves the net charge of the protein, as the resulting amidine bond is protonated at physiological pH, thus minimizing conformational changes and maintaining protein activity.^{[1][3]}

Chemical Properties and Reaction Mechanism

DMA possesses a spacer arm of 8.6 Å, which defines the maximum distance between the two crosslinked amine groups.^[1] The reaction is most efficient in amine-free buffers at an alkaline

pH, typically between 8.0 and 9.0, though it can proceed at pH 7.0.[1][2] Being water-soluble and membrane-permeable, DMA can readily diffuse across the cell membrane to access and crosslink intracellular proteins.[1]

The crosslinking reaction proceeds via the formation of an amidine bond between a primary amine on a protein and one of the imidoester groups of DMA. The second imidoester group then reacts with a nearby primary amine on an interacting protein or within the same protein, forming a stable covalent link.



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Caption: Reaction mechanism of DMA with primary amines on two proteins.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for **Dimethyl adipimidate dihydrochloride (DMA)**.

Parameter	Value	Notes
Molecular Weight	245.15 g/mol	Dihydrochloride salt form.[1]
Spacer Arm Length	8.6 Å	Defines the distance between crosslinked residues.[1]
Reactive Group	Di-imidoester	Reacts with primary amines (-NH ₂).[3]
Optimal pH Range	8.0 - 9.0	Reaction efficiency increases with alkalinity.[1]
Working Concentration	1 - 10 mM	Concentration should be optimized for each system.[4]
Incubation Time	30 - 60 minutes	Can vary; optimization is critical.[1][4]
Solubility	Water Soluble	Can be dissolved directly in aqueous, amine-free buffers. [1]
Membrane Permeability	Permeable	Allows for in vivo crosslinking of intracellular proteins.[1]

Experimental Protocols

This section provides a general protocol for intracellular protein crosslinking in cultured mammalian cells. Optimization of DMA concentration and incubation time is crucial for success and should be performed for each specific cell type and target protein.

A. Materials and Reagents

- Cells: Cultured cells expressing the protein(s) of interest.
- Crosslinker: **Dimethyl adipimidate dihydrochloride** (DMA) (e.g., Thermo Scientific, Cat. No. 20660).

- Crosslinking Buffer: Phosphate-Buffered Saline (PBS), pH 8.0. Amine-free buffers like HEPES or borate are also suitable.^[2] Note: Do not use Tris-based buffers (e.g., TBS) as they contain primary amines that will quench the reaction.^[1]
- Permeabilization Enhancer (Optional): Dimethyl sulfoxide (DMSO).^[4]
- Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.^[2]^[4]
- Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer or other appropriate lysis buffer containing protease inhibitors.
- General Lab Equipment: Centrifuge, incubator, rotator/nutator, ice.

B. Protocol for Intracellular Crosslinking

- Cell Preparation:
 - Culture cells to the desired confluency (typically 80-90%).
 - Harvest cells using a cell scraper or gentle trypsinization. If using trypsin, ensure it is thoroughly washed out.
 - Wash the cell pellet 2-3 times with ice-cold, amine-free Crosslinking Buffer (e.g., PBS, pH 8.0) to remove any residual media components.
- Crosslinking Reaction:
 - Resuspend the washed cell pellet in fresh, ice-cold Crosslinking Buffer to a desired cell density (e.g., 1×10^7 cells/mL).
 - Immediately before use, prepare a fresh stock solution of DMA in the Crosslinking Buffer. Note: Imidoesters are moisture-sensitive and hydrolyze in aqueous solutions; do not store DMA in solution.^[1]
 - Add the DMA solution to the cell suspension to a final concentration of 1-10 mM. A starting concentration of 10 mM is often used for intracellular targets.^[4]

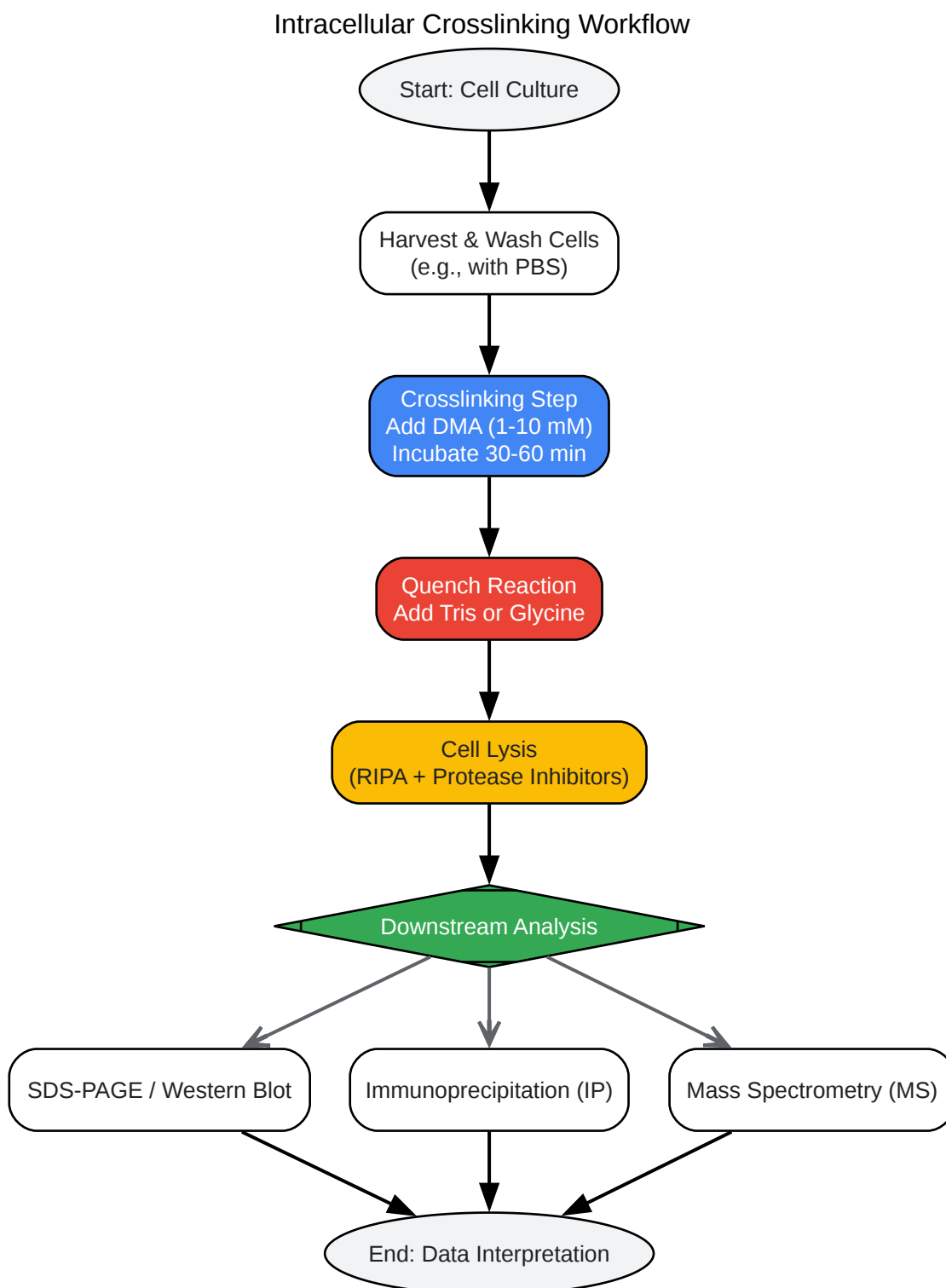
- For enhanced membrane permeability, DMSO can be added to a final concentration of 0.25%.^[4]
- Incubate the reaction mixture for 30-60 minutes at room temperature on a rotator.^{[1][4]}
The optimal time and temperature may vary and should be determined empirically.
- Quenching the Reaction:
 - To stop the crosslinking reaction, add the Quenching Solution to a final concentration of 20-50 mM (e.g., add 20-50 μ L of 1 M Tris-HCl, pH 7.5 per 1 mL of reaction volume).^[2]
 - Incubate for 15 minutes at room temperature with gentle mixing. The primary amines in the quenching solution will react with and neutralize any unreacted DMA.
- Cell Lysis and Downstream Analysis:
 - Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
 - Carefully discard the supernatant.
 - Lyse the cell pellet with an appropriate Lysis Buffer (e.g., RIPA buffer) containing protease inhibitors.
 - The resulting lysate, containing the crosslinked protein complexes, can now be analyzed by SDS-PAGE, Western blotting, immunoprecipitation (IP), or mass spectrometry.^{[2][5]}

C. Optimization

- DMA Concentration: Test a range of DMA concentrations (e.g., 0.5, 1, 5, 10, 20 mM) to find the optimal balance between efficient crosslinking of the target complex and the formation of non-specific, high-molecular-weight aggregates.
- Incubation Time: Vary the incubation time (e.g., 15, 30, 45, 60 minutes) to identify conditions that capture the desired interaction without causing excessive crosslinking.
- Temperature: While room temperature is common, performing the reaction at 4°C (for a longer duration) may help stabilize transient interactions.

Experimental Workflow and Visualization

The overall workflow for an intracellular crosslinking experiment is depicted below.



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Caption: A flowchart of the intracellular crosslinking experimental workflow.

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